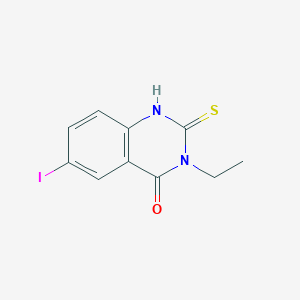

3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

3-Ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a halogenated quinazolinone derivative characterized by a 2-thioxo group, an ethyl substituent at position 3, and an iodine atom at position 4. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological relevance, including anticancer, antimicrobial, and enzyme inhibitory activities . The iodine atom enhances molecular interactions due to its polarizability, while the thioxo group contributes to hydrogen bonding and metal chelation .

Properties

CAS No. |

111631-31-3 |

|---|---|

Molecular Formula |

C10H9IN2OS |

Molecular Weight |

332.16 g/mol |

IUPAC Name |

3-ethyl-6-iodo-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C10H9IN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) |

InChI Key |

SJQXHVYZTGTKQG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=C(C=CC(=C2)I)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl iodide.

Formation of Intermediate: The initial step involves the reaction of 2-aminobenzamide with ethyl iodide in the presence of a base, such as potassium carbonate, to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization in the presence of a sulfur source, such as elemental sulfur or thiourea, to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The iodine atom in 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

Oxidation and Reduction: The thioxo group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction can yield thiols or thioethers.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations and Associated Activities

Key Observations :

- Halogen Effects : The 6-iodo substituent in the target compound may improve binding to serum albumin compared to bromine or chlorine, as halogen size correlates with increased van der Waals interactions .

- Thioxo vs. Oxo : 2-Thioxo derivatives exhibit stronger radical scavenging and metal-binding capacities than their oxo counterparts (e.g., 2-oxo derivatives in ) .

Insights :

Pharmacological and Physicochemical Properties

Table 3: Physicochemical and Bioactivity Data

Analysis :

- The target’s higher LogP (3.2) compared to amino-thioxo analogs (1.5) suggests improved membrane permeability but may require formulation adjustments for solubility .

- Iodine’s Role : The 6-iodo substituent in the target and compound 205 enhances antimicrobial activity, likely due to halogen bonding with target proteins .

Biological Activity

3-Ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of iodine and sulfur atoms, enhances its reactivity and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| CAS No. | 111631-31-3 |

| Molecular Formula | C10H9IN2OS |

| Molecular Weight | 332.16 g/mol |

| IUPAC Name | 3-ethyl-6-iodo-2-sulfanylidene-1H-quinazolin-4-one |

| InChI Key | SJQXHVYZTGTKQG-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate various cellular pathways such as cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that quinazolinones exhibit antimicrobial properties. The presence of the thioxo group in this compound enhances its efficacy against various microbial strains. In vitro studies have shown significant inhibition of bacterial growth.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against human cancer cell lines such as LoVo (colon cancer) and HCT-116 (colon cancer). The results indicate that:

| Compound | Viability (%) LoVo | Viability (%) HCT-116 |

|---|---|---|

| 3-Ethyl-6-Iodo | 23.5 ± 1.5 | 26.8 ± 1.3 |

| Control | 90.0 ± 2.0 | 96.0 ± 1.5 |

The compound demonstrated a reduction in cell viability, indicating potent anticancer activity through mechanisms involving apoptosis regulation via Bax and Bcl-2 modulation .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. It has shown potential as a dual inhibitor for α-glucosidase (AG) and aldose reductase (AA), which are relevant in diabetes management:

| Compound | IC50 (µM) AG | IC50 (µM) AA |

|---|---|---|

| 3-Ethyl-6-Iodo | 381.3 ± 8.7 | 427.1 ± 10.4 |

These findings suggest that this compound could be further explored for its hypoglycemic effects .

Case Studies

In a recent study published in MDPI, compounds similar to 3-Ethyl-6-Iodo were synthesized and evaluated for their biological activities, revealing that modifications in substituents significantly influenced their efficacy against cancer cells and enzyme inhibition . The study highlighted the importance of specific functional groups in enhancing biological activity.

Q & A

Basic: What are the common synthetic routes for preparing 3-ethyl-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. A key step is the cyclocondensation of substituted thioureas or dithiocarbamates with carbonyl-containing intermediates under reflux conditions. For example:

- Step 1 : Reacting 6-iodoanthranilic acid with ethyl isothiocyanate to form a thiourea intermediate.

- Step 2 : Cyclization using reagents like hydrochloric acid or acetic anhydride under reflux to yield the quinazolinone core .

- Step 3 : Functionalization at the 3-position via alkylation with ethyl halides or nucleophilic substitution .

Purification often employs column chromatography or recrystallization from ethanol/water mixtures.

Basic: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a solvent (e.g., DMSO/EtOH) to obtain high-quality crystals.

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELX software (e.g., SHELXL-2018) for solving and refining the structure. Parameters like bond lengths, angles, and torsion angles are analyzed to confirm the molecular geometry .

Example: A related compound, 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, crystallizes in the monoclinic space group P2₁ with unit cell dimensions a = 9.9349 Å, b = 6.3377 Å, c = 10.5783 Å, and β = 97.752° .

Advanced: What methodologies optimize the yield of this compound in multi-step syntheses?

- Catalysis : Hydroxyapatite nanoparticles (HAP NPs) enhance cyclization efficiency in aqueous media, achieving yields >90% for similar dihydroquinazolinones .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining high purity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of iodine-containing intermediates, critical for avoiding side reactions .

Advanced: How does the iodine substituent influence reactivity and biological activity?

- Electronic Effects : The electron-withdrawing iodine at C6 increases electrophilicity of the quinazolinone core, facilitating nucleophilic attacks (e.g., Suzuki coupling for further derivatization) .

- Biological Impact : Iodine enhances lipophilicity, improving membrane permeability. Derivatives like 3-benzyl-6-iodo-quinazolin-4(3H)-one show antitumor activity (IC₅₀ = 10–15 µM) by inhibiting topoisomerase II .

Advanced: What analytical techniques confirm structure and purity?

- Spectroscopy :

- Chromatography : HPLC (C18 column, MeOH/H₂O = 70:30) with retention time ~8.2 min ensures >98% purity .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z = 357.2) validates molecular weight .

Advanced: Are there computational models predicting biological interactions?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict:

- Binding Affinity : The iodine atom forms halogen bonds with Thr73 and Ser121 residues in topoisomerase II (binding energy = −9.2 kcal/mol) .

- ADMET Properties : Moderate LogP (2.8) and high plasma protein binding (>85%) suggest favorable pharmacokinetics .

Comparative Biological Activity of Quinazolinone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.